N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-hydroxyethyl)glycinamide
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Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-hydroxyethyl)glycinamide is a complex organic compound characterized by the presence of a sulfonyl group, a fluorobenzyl group, and a hydroxyethyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-hydroxyethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Glycinamide Backbone: The initial step involves the synthesis of glycinamide through the reaction of glycine with ammonia or an amine under controlled conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via an alkylation reaction using ethylene oxide or a similar reagent.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, often using a fluorobenzyl halide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-hydroxyethyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-hydroxyethyl)glycinamide is unique due to the presence of the hydroxyethyl group, which may confer additional reactivity and binding properties compared to similar compounds. This structural feature can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S/c18-14-3-7-16(8-4-14)26(24,25)21(12-17(23)20-9-10-22)11-13-1-5-15(19)6-2-13/h1-8,22H,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIBAAUVNBUMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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